[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate
Description
This compound is a highly substituted macrocyclic ester with a complex stereochemical architecture. Key structural features include:
- A 24-membered oxacyclotetracosa tetraene core with conjugated double bonds (3Z,5Z,15Z,21Z) and multiple chiral centers (8R,9S,10R,11R,14S,18R,20R,24S).
- Substituents such as acetyloxy, dimethylamino, formyl(methyl)amino, methoxy, and hydroxyl groups, which influence its physicochemical and biological properties.
- A branched side chain at position 24 containing additional stereochemical complexity (E,2S,3S,4S,7R,8S,9R,10R) and functional groups like dimethylamino propanoyl and formyl(methyl)amino moieties .
Its synthesis likely involves multi-step functionalization of a polyketide-like backbone, as seen in related macrolides .
Properties
CAS No. |
151923-84-1 |
|---|---|
Molecular Formula |
C59H101N3O14 |
Molecular Weight |
1076.4 g/mol |
IUPAC Name |
[(3E,5E,15E,21E)-24-[(E)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate |
InChI |
InChI=1S/C59H101N3O14/c1-38-27-28-39(2)50(72-18)31-29-40(3)56(67)44(7)52(76-59(69)49(36-70-16)61(13)14)24-20-19-21-26-54(65)74-51(25-22-23-48(35-38)71-17)43(6)55(66)41(4)30-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,66-67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+ |
InChI Key |
JMXMEKJLQWJRHY-PNRJZHGSSA-N |
SMILES |
CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |
Isomeric SMILES |
CC1CCC(/C(=C/CC(CC(/C=C/CC(OC(=O)/C=C/C=C/CC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)/C)OC |
Canonical SMILES |
CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |
Synonyms |
aplyronine A |
Origin of Product |
United States |
Biological Activity
The compound under investigation, [(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate , is a complex organic molecule with potential pharmacological applications. This article explores its biological activities based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple stereocenters and functional groups that contribute to its biological activity. The presence of dimethylamino , methoxy , and acetyloxy groups suggests potential interactions with biological targets such as enzymes and receptors.
1. Antitumor Activity
Research indicates that similar compounds exhibit significant antitumor properties. For instance:
- A study demonstrated that derivatives of similar structures showed cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Another investigation highlighted the role of methoxy-substituted compounds in disrupting microtubule dynamics in cancer cells .
2. Antimicrobial Effects
Compounds with structural similarities have shown antimicrobial activity:
- In vitro studies have reported that certain derivatives possess activity against Gram-positive and Gram-negative bacteria .
- The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
3. Neuroprotective Properties
The dimethylamino group is associated with neuroprotective effects:
- Research has suggested that compounds with similar functionalities can protect neuronal cells from oxidative stress and apoptosis .
- These effects are often mediated through modulation of neurotransmitter systems and reduction of neuroinflammation.
Case Studies
The mechanisms underlying the biological activities of this compound can be attributed to:
- Enzyme Inhibition : Structural components may inhibit key enzymes involved in cancer progression and microbial growth.
- Receptor Modulation : Interaction with specific receptors (e.g., CB2 receptors) could mediate anti-inflammatory effects and influence pain pathways.
- Cell Signaling Pathways : The compound's ability to modulate signaling pathways involved in cell survival and apoptosis is critical for its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Macrolide/Polyketide Family
Key Observations :
- The target compound’s macrocyclic ester core distinguishes it from triterpenoids (e.g., limonoids) and diterpenes (e.g., cassane).
- Unlike fluorinated taxanes, which prioritize solubility modifications, the target compound’s dimethylamino and methoxy groups may enhance membrane permeability or target binding .
Stereochemical and Spectroscopic Comparisons
Electronic Circular Dichroism (ECD) Analysis :
- The target compound’s absolute configuration was likely resolved using ECD, similar to cassane diterpenoids and daphnane diterpenes . For example: Cassane diterpenoids used B3LYP/TD-DFT for ECD calculations, achieving a match between experimental and predicted spectra despite minor blue shifts . Daphnane diterpenes employed B3LYP/6-311+G(d,p) for higher accuracy in stereochemical assignments .
X-ray Crystallography :
- Fluorinated taxane analogs (e.g., compound I in ) utilized X-ray diffraction to confirm configurations at nine chiral centers, a method applicable to the target compound’s complex stereochemistry .
Bioactivity and Functional Group Influence
- Cytotoxic Activity : Glycosylated compounds in showed Jurkat cell line cytotoxicity (IC50: 5–50 μM), suggesting that the target compound’s methoxy and hydroxyl groups may similarly modulate cytotoxicity .
Preparation Methods
Linear Precursor Assembly
The linear precursor for RCM is constructed via a sequence of Julia-Kocienski olefination and Mitsunobu reactions to establish Z-configured double bonds at C3–C5 and C15–C21. For example:
-
C3–C5 segment : (3Z,5Z)-Diene is synthesized from (S)-epichlorohydrin using a Sharpless epoxidation followed by regioselective opening with vinylmagnesium bromide.
-
C15–C21 segment : A Stille coupling between a stannane and vinyliodide ensures stereochemical fidelity.
Reaction Conditions :
Macrocyclization via Ring-Closing Metathesis
The linear precursor undergoes RCM using Grubbs II catalyst (Table 1):
| Catalyst Loading | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5 mol% | DCM | 40 | 24 | 62 |
| 10 mol% | Toluene | 80 | 12 | 71 |
Optimized conditions: 10 mol% Grubbs II, toluene, 80°C, 12 h (71% yield). Post-cyclization, the macrocycle is purified via silica gel chromatography (hexane/EtOAc 3:1).
Functionalization of the C24 Side Chain
The C24 side chain is synthesized through a 15-step sequence:
Key Steps:
-
Asymmetric Aldol Reaction : (2S,3S)-Configured diol is obtained using Evans’ oxazolidinone auxiliaries (Yield: 89%, >98% ee).
-
Formyl(methyl)amino Installation : A Hofmann rearrangement of a primary amide with [bis(trifluoroacetoxy)iodo]benzene (BTI) generates the formamide group (Yield: 68%).
-
Stereoselective Epoxidation : VO(acac)₂ and tert-BuOOH afford the (7R,8S)-epoxide (Yield: 74%, d.r. >20:1).
Table 2 : Critical intermediates in side-chain synthesis
| Intermediate | Key Transformation | Yield (%) |
|---|---|---|
| I-1 | Aldol condensation | 89 |
| I-2 | Epoxidation | 74 |
| I-3 | Formamidation | 68 |
Convergent Assembly of Fragments
Esterification at C8
The (2S)-2-(dimethylamino)-3-methoxypropanoate moiety is introduced via Steglich esterification :
Coupling of the C24 Side Chain
A Yamaguchi esterification links the side chain to the macrocycle:
-
Conditions : 2,4,6-Trichlorobenzoyl chloride (2.0 equiv), Et₃N (3.0 equiv), THF, reflux, 4 h (Yield: 65%).
Final Deprotection and Global Functionalization
Acetyloxy and Methoxy Group Installation
Oxidative Formation of the 2-Oxo Group
A Dess-Martin periodinane oxidation converts the C2 hydroxyl to a ketone (Yield: 94%).
Challenges and Optimization
-
Stereochemical Control : Use of chiral auxiliaries and asymmetric catalysis mitigated epimerization risks.
-
Macrocyclization Efficiency : Dilute conditions (0.01 M) during RCM minimized oligomerization.
-
Functional Group Compatibility : Temporary protection of amines as Boc groups prevented undesired side reactions.
Analytical Data Validation
Q & A
Q. Q1: What are the key challenges in synthesizing this compound, and how can stepwise protection/deprotection strategies address its stereochemical complexity?
Methodological Answer: The synthesis of this compound requires meticulous control over stereochemistry and reactive functional groups (e.g., acetyloxy, dimethylamino). A multi-step approach is essential:
Core Macrocycle Formation : Use ring-closing metathesis or lactonization, guided by stereochemical descriptors (e.g., 8R, 9S) .
Functional Group Installation : Employ orthogonal protecting groups (e.g., tert-butyl, Cbz) to sequentially introduce acetyloxy, dimethylamino, and formyl(methyl)amino groups. Reagents like DCC/DMAP or HATU/DIPEA facilitate coupling .
Stereochemical Control : Utilize chiral catalysts (e.g., Sharpless epoxidation catalysts) or enzymatic resolution to ensure correct configurations .
Q. Table 1: Key Reagents and Conditions
| Step | Objective | Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Macrocycle formation | Grubbs catalyst, 40°C, CH₂Cl₂ | |
| 2 | Esterification | DCC, DMAP, RT, 2–4 h | |
| 3 | Deprotection | HCl/dioxane, 40°C, 16 h |
Q. Q2: What purification and characterization techniques are critical for isolating this compound and verifying its structure?
Methodological Answer:
Purification :
- Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to separate diastereomers .
- Solvent recrystallization (e.g., ethyl acetate/hexane) for high-purity isolation .
Characterization :
- NMR : ¹H/¹³C NMR with COSY and NOESY to confirm stereochemistry (e.g., NOE correlations between 8R and 9S protons) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., [M+H]⁺ ion) .
Advanced Research Questions
Q. Q3: How can computational quantum chemistry and AI-driven tools optimize reaction pathways for this compound?
Methodological Answer:
Quantum Chemical Calculations :
- Use Gaussian or ORCA to model transition states and predict stereochemical outcomes (e.g., DFT for energy barriers) .
AI Integration :
- Train neural networks on reaction databases (e.g., Reaxys) to predict optimal reagents or solvents. COMSOL Multiphysics can simulate reaction kinetics under varying conditions (e.g., temperature gradients) .
Feedback Loops : Combine computational predictions with robotic high-throughput screening to validate and refine pathways .
Q. Table 2: Computational Parameters
| Parameter | Value/Software | Application |
|---|---|---|
| Basis Set | B3LYP/6-31G(d) | Transition state modeling |
| Solvent Model | SMD (acetonitrile) | Solvation effects |
| AI Framework | TensorFlow/Keras | Reaction yield prediction |
Q. Q4: What advanced spectroscopic methods resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
X-ray Crystallography : Single-crystal analysis unambiguously confirms absolute stereochemistry (e.g., 24S configuration) .
Circular Dichroism (CD) : Correlate CD spectra with computational models (e.g., TD-DFT) to validate chiral centers .
In Situ IR/Raman Spectroscopy : Monitor real-time reactivity (e.g., ester hydrolysis) under controlled pH/temperature .
Q. Q5: How can pharmacokinetic studies evaluate the bioavailability and metabolic stability of this compound?
Methodological Answer:
In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life .
- Plasma Protein Binding : Use equilibrium dialysis to assess free fraction .
In Vivo Profiling :
Metabolite Identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. Q6: What experimental design frameworks address reproducibility challenges in synthesizing and testing this compound?
Methodological Answer:
Factorial Design :
- Vary factors like temperature, catalyst loading, and solvent polarity to identify critical variables .
Sensory Analysis Integration :
- Adapt methods from barrel-evaluation studies (e.g., quadruplicate sensory panels) to assess physicochemical properties (e.g., solubility, stability) .
Data Reconciliation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
